2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide is a complex organic compound with a unique structure that includes a chloro group, a dibutylsulfamoyl group, and a nitrobenzamide moiety
Scientific Research Applications
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the introduction of the chloro, dibutylsulfamoyl, and nitro groups onto a benzamide backbone. One common method involves the nucleophilic aromatic substitution reaction, where a chloro group is introduced onto a benzene ring, followed by the addition of the dibutylsulfamoyl group through a sulfonamide formation reaction. The nitro group is then introduced via nitration using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical interactions, while the dibutylsulfamoyl group may enhance the compound’s binding affinity to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide
- 2-chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
Uniqueness
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c1-3-5-13-24(14-6-4-2)31(29,30)18-10-7-16(8-11-18)23-21(26)19-12-9-17(25(27)28)15-20(19)22/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHJRWUQFCUHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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